4,5-Dimethyl-2H-1,3-dioxole

Description

Contextualization of 4,5-Dimethyl-2H-1,3-dioxole within Cyclic Carbonate Chemistry

Cyclic carbonates are five- or six-membered rings containing the carbonate functional group (-O-C(=O)-O-). The five-membered cyclic carbonates, specifically the 1,3-dioxol-2-one ring system, are of immense importance. This compound is structurally analogous to the highly significant compound 4,5-Dimethyl-1,3-dioxol-2-one (B143725) . The key difference is the substitution at the 2-position: a methylene (B1212753) group in the former and a carbonyl group in the latter.

4,5-Dimethyl-1,3-dioxol-2-one is a well-characterized white solid used as an important intermediate in the pharmaceutical industry. google.comchemicalbook.comsigmaaldrich.com It is notably employed in the synthesis of prodrugs to enhance their oral absorption and in the preparation of antibiotics like Prulifloxacin and cardiovascular drugs such as Olmesartan. chemicalbook.comguidechem.com The synthesis of this cyclic carbonate often starts from 3-hydroxy-2-butanone, reacting it with agents like dimethyl carbonate or bis(trichloromethyl) carbonate. google.comgoogle.com

The properties of 4,5-Dimethyl-1,3-dioxol-2-one provide a valuable reference point for understanding the potential characteristics of its 2H-dioxole counterpart.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1,3-dioxol-2-one

| Property | Value |

|---|---|

| CAS Number | 37830-90-3 |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid/powder chemicalbook.comhsppharma.com |

| Melting Point | 78-81 °C hsppharma.comtcichemicals.com |

| Boiling Point | 130 °C @ 6 mmHg chemicalbook.com |

| Density | ~1.18 g/cm³ hsppharma.com |

This interactive table provides key data for the closely related cyclic carbonate, 4,5-Dimethyl-1,3-dioxol-2-one.

Historical Development of Research on Dioxole Derivatives in Organic Synthesis

The study of dioxole and the related dioxolane ring systems has a long history in organic chemistry. Initially, much of the interest was in naturally occurring compounds. For instance, Safrole (a 1,3-benzodioxole (B145889) derivative) was identified in the 19th century from sassafras oil, and its structure was elucidated over several decades. wikipedia.org Early research focused on understanding the structure and reactivity of the methylenedioxy group, a key feature of benzodioxoles. wikipedia.org

In the 20th century, the focus shifted towards the synthetic utility of the dioxolane group (the saturated analog of dioxole) as a protecting group for aldehydes and ketones. The formation of a 1,3-dioxolane (B20135) by reacting a carbonyl compound with ethylene glycol became a standard procedure in multi-step organic synthesis due to its stability under various reaction conditions and its ease of removal. chemicalbook.com

The synthesis of the parent 1,3-dioxole (B15492876) ring and its derivatives was developed through various methods, including the condensation of α-hydroxyketones or diols with carbonyl compounds. chemicalbook.com The development of methods to synthesize substituted dioxoles was driven by their potential as versatile intermediates, capable of undergoing various transformations at the double bond and the acetal (B89532) carbon.

Contemporary Relevance and Academic Research Frontiers of this compound

While direct research on this compound is not widely published, the contemporary relevance of the broader 1,3-dioxole and 1,3-dioxolane classes is significant and provides a framework for its potential applications.

In Medicinal Chemistry: Dioxolane and dioxole derivatives are integral motifs in pharmacologically active molecules. Research has shown their potential as:

Antitumor Agents: Certain 1,3-benzodioxole derivatives have been synthesized and conjugated with arsenicals to improve their anti-tumor efficiency by targeting the thioredoxin system in cancer cells. nih.gov

Multidrug Resistance (MDR) Modulators: Novel 1,3-dioxolane derivatives have been synthesized and shown to reverse multidrug resistance in cancer cells, a major hurdle in chemotherapy. nih.gov

Antiviral and Antifungal Agents: The 1,3-dioxolane framework is recognized as a key component in the construction of molecules with antiviral and antifungal properties. chemicalbook.com

In Organic Synthesis: The 1,3-dioxole moiety continues to be a valuable tool for synthetic chemists.

Synthetic Intermediates: As cyclic acetals of α,β-unsaturated ketones, they offer unique reactivity. The double bond can undergo various additions, cycloadditions, and other transformations.

Protecting Groups: The related 1,3-dioxolanes remain one of the most common protecting groups for carbonyls. organic-chemistry.org

Radical Reactions: The 1,3-dioxolane ring can be added to imines via radical chain processes to form protected α-amino aldehydes, which are valuable building blocks. organic-chemistry.org

The research frontiers for compounds like this compound lie in exploring their utility as monomers for polymerization, as precursors in asymmetric synthesis, and as novel scaffolds in medicinal chemistry, building upon the established importance of the dioxole ring system.

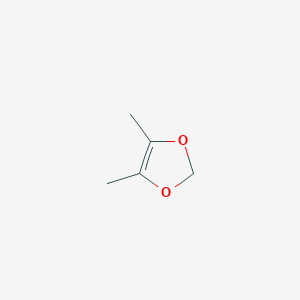

Structure

3D Structure

Properties

CAS No. |

85976-13-2 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4,5-dimethyl-1,3-dioxole |

InChI |

InChI=1S/C5H8O2/c1-4-5(2)7-3-6-4/h3H2,1-2H3 |

InChI Key |

TVGGZQXYTIPHSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OCO1)C |

Origin of Product |

United States |

Advanced Reactivity and Reaction Mechanisms of 4,5 Dimethyl 2h 1,3 Dioxole Derivatives

Mechanistic Investigations of Dioxole-Based Transformations

The inherent strain and electronic distribution within the 4,5-dimethyl-2H-1,3-dioxole ring system predispose it to a range of mechanistic pathways under different reaction conditions.

While direct mechanistic studies on the ring-opening and rearrangement of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, studies on the phosphorus-containing analogue, 4,5-dimethyl-1,3,2-dioxaphospholane, have revealed stereoselective rearrangement pathways. The interaction of 4,5-dimethyl-2-(2-oxo-1,2-diphenyl)ethoxy-1,3,2-dioxaphospholane with hexafluoroacetone (B58046) leads to the formation of regio- and stereoisomeric cage-like phosphoranes. Notably, one isomer can rearrange into a thermodynamically more stable form upon prolonged standing in solution. This PCO/POC rearrangement highlights the potential for complex intramolecular transformations within five-membered heterocyclic rings containing the 4,5-dimethyl motif. Such rearrangements are often driven by the formation of more stable bonding arrangements and relief of ring strain.

Acid-catalyzed hydrolysis of these rearranged structures can proceed with high chemoselectivity, leading to the formation of acyclic P(IV)-dioxaphospholane derivatives or, in some cases, highly stereoselective formation of oxirane derivatives. These transformations underscore the potential for the 4,5-dimethyl-1,3-dioxole ring to undergo analogous acid-catalyzed ring-opening and rearrangement, likely proceeding through carbocationic intermediates stabilized by the oxygen atoms. The stability and subsequent reaction pathways of these intermediates would be influenced by the specific substituents and reaction conditions.

The dioxole ring, particularly with its allylic methyl groups and the double bond, presents several sites susceptible to radical and redox processes. While specific research on this compound in this context is limited, general principles of radical chemistry can be applied. The allylic hydrogens on the methyl groups are potential targets for hydrogen abstraction by radical initiators, which would generate a resonance-stabilized radical. This radical could then participate in various propagation steps, such as addition to unsaturated molecules or further rearrangement.

The double bond within the dioxole ring can also undergo radical addition reactions. The regioselectivity of such additions would be governed by the stability of the resulting radical intermediate. Furthermore, the oxygen atoms in the dioxole ring can influence the redox potential of the molecule, potentially participating in electron transfer processes under electrochemical conditions or in the presence of suitable oxidizing or reducing agents. The specific role of the dioxole ring in such processes would be to stabilize radical or ionic intermediates, thereby directing the course of the reaction.

Cycloaddition Reactions Involving Dioxole Analogues

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and the double bond in this compound makes it a potential participant in such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. wikipedia.org this compound, as an electron-rich alkene due to the presence of the two oxygen atoms, is expected to be a reactive dienophile, particularly with electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. wikipedia.org The electron-donating nature of the oxygen atoms increases the energy of the highest occupied molecular orbital (HOMO) of the double bond, facilitating its interaction with the lowest unoccupied molecular orbital (LUMO) of an electron-poor diene. organic-chemistry.org

1,3-Dipolar cycloadditions are another important class of pericyclic reactions for the synthesis of five-membered heterocycles. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound, with its double bond, can act as a dipolarophile. Its reactivity would be influenced by the nature of the 1,3-dipole. For instance, in reactions with nitrones, which are common 1,3-dipoles, the cycloaddition would lead to the formation of isoxazolidine (B1194047) derivatives. researchgate.net

The regioselectivity of such cycloadditions is governed by both electronic and steric factors. The oxygen atoms in the dioxole ring would influence the electronic distribution in the double bond, directing the approach of the 1,3-dipole. Studies on the 1,3-dipolar cycloaddition of vinyl monomers, such as vinyl acetate (B1210297), with nitrones have shown that these reactions can proceed with high regioselectivity to yield isoxazolidine products. researchgate.netnih.gov Given that this compound can be considered a substituted vinyl acetal (B89532), it is expected to exhibit similar reactivity in 1,3-dipolar cycloadditions. diva-portal.org

Polymerization and Copolymerization of Dioxole Monomers

The potential of this compound as a monomer in polymerization reactions is an area of interest for the development of new materials.

Research into the cationic polymerization of substituted 1,3-dioxolanes has shown that the presence of methyl groups on the ring can significantly affect polymerizability. Specifically, it has been reported that dimethyl-substituted 1,3-dioxolanes are generally reluctant to undergo cationic ring-opening polymerization. researchgate.net This reluctance is likely due to a combination of steric hindrance from the methyl groups, which impedes the approach of the propagating cationic chain end, and thermodynamic factors that disfavor the ring-opening of the substituted monomer compared to the unsubstituted 1,3-dioxolane (B20135). The cationic polymerization of 1,3-dioxolane itself is known to be an equilibrium process, and the introduction of substituents can shift this equilibrium towards the monomer. rsc.orgresearchgate.net

In contrast, radical polymerization of related cyclic monomers containing a methylene (B1212753) group exocyclic to the dioxolane ring, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one, has been shown to proceed via vinyl polymerization without ring-opening. researchgate.net This suggests that if a suitable polymerization method were employed for this compound, it would likely proceed through the double bond, leaving the dioxole ring intact in the polymer backbone. The resulting polymer would have a unique structure with repeating dioxole units, which could impart interesting properties to the material.

The copolymerization of dioxole monomers with other vinyl monomers could also be a viable strategy to incorporate the dioxole functionality into a wider range of polymer architectures, potentially modulating properties such as thermal stability, solubility, and degradability.

Radical Polymerization Kinetics and Structure-Reactivity Relationships of Dioxolane Monomers

The radical polymerization of 2-methylene-1,3-dioxolane (B1600948) monomers, including derivatives like perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD), has been a subject of significant investigation. The polymerization of these monomers can proceed via two main pathways: a ring-retaining vinyl polymerization or a ring-opening polymerization. The balance between these two pathways is influenced by the substitution pattern on the dioxolane ring and the reaction conditions.

For instance, the radical polymerization of 2-methylene-4-phenyl-1,3-dioxolane has been shown to proceed via a radical ring-opening mechanism to produce a polyester. nih.gov In contrast, studies on perfluorinated analogs like PMDD indicate that polymerization primarily occurs through the vinyl group, retaining the dioxolane ring in the polymer backbone. The kinetic results for the polymerization of PMDD show a higher polymerization rate compared to similar perfluorinated monomers without the dimethyl substitution. wikipedia.org This suggests that the methyl groups at the 4 and 5 positions can influence the reactivity of the monomer.

The structure of the monomer plays a crucial role in determining its reactivity. The presence of electron-withdrawing or electron-donating groups on the dioxolane ring can affect the stability of the propagating radical and thus the rate of polymerization. For example, the phenyl group in 2-methylene-4-phenyl-1,3-dioxolane stabilizes the radical formed upon ring opening, favoring this pathway. nih.gov

Table 1: Radical Polymerization Data for Dioxolane Monomers

| Monomer | Polymerization Type | Key Findings | Reference |

|---|---|---|---|

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Vinyl Polymerization | Higher polymerization rate compared to non-dimethylated analog. | wikipedia.org |

Copolymerization with Diverse Vinyl Monomers

Dioxolane-based monomers have been successfully copolymerized with a variety of conventional vinyl monomers, leading to polymers with tailored properties. The reactivity ratios of the comonomers are critical parameters that determine the composition and microstructure of the resulting copolymer.

Furthermore, the copolymerization of (2-cyclohexylidene-1,3-dioxolane-4-yl) methyl methacrylate (B99206) with styrene (B11656) and acrylonitrile (B1666552) has been reported, with reactivity ratios indicating the formation of random copolymers. researchgate.net These studies suggest that dioxolane-based monomers can be incorporated into a wide range of polymer backbones, offering a route to functional polymers. The copolymerization of acrylamide (B121943) with various methacrylates has also been extensively studied, providing a basis for predicting the behavior of dioxolane-acrylamide systems. asianpubs.orgmdpi.comresearchgate.net

Table 2: Reactivity Ratios for Copolymerization of Dioxolane-Related Monomers with Vinyl Monomers

| Dioxolane Monomer (M1) | Vinyl Monomer (M2) | r1 | r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|

| 2-Methylene-1,3-dioxepane (B1205776) | Butyl Acrylate (B77674) | 0.417 | 0.071 | Random/Alternating | nih.gov |

| 2-Methylene-1,3-dioxepane | Vinyl Acetate | 0.14 | 1.89 | Random | rsc.org |

| (2-Cyclohexylidene-1,3-dioxolane-4-yl) methyl methacrylate | Styrene | <1 | <1 | Random | researchgate.net |

Mechanistic Understanding of Polymer Degradation and Chemical Recyclability in Dioxole-Containing Polymers

Polymers containing dioxolane or related acetal structures in their backbone are of significant interest due to their potential for degradation and chemical recycling. The acetal linkage is susceptible to hydrolysis under acidic conditions, breaking down the polymer chain into smaller molecules. researchgate.netresearchgate.net This provides a pathway for creating environmentally benign materials that can be degraded under specific conditions.

The thermal degradation of polydioxolanes can also occur, often proceeding through a depolymerization mechanism to regenerate the monomer. researchgate.net This process is particularly relevant for the chemical recycling of these polymers, offering a closed-loop system where the monomer can be recovered and repolymerized. cornell.edu For example, poly(1,3-dioxolane) can be efficiently depolymerized back to its monomer. cornell.edu

The degradation of copolymers containing dioxolane units is also an active area of research. The presence of these degradable linkages within otherwise stable polymer backbones, such as those of acrylates or styrenics, can impart controlled degradability to the material. rsc.org The rate and extent of degradation can be tuned by controlling the amount of the dioxolane comonomer incorporated into the polymer chain. rsc.org While specific studies on polymers from this compound are limited, the principles of acetal hydrolysis and thermal depolymerization are expected to apply. researchgate.netresearchgate.net The chemical recycling of other polymers like poly(ethylene terephthalate) (PET) has been extensively studied and provides a framework for developing similar strategies for dioxolane-based polymers. nih.govnih.gov

Functionalization Reactions of the Dioxole Ring System

The 4,5-dimethyl-1,3-dioxole ring system offers multiple sites for chemical modification, allowing for the synthesis of a wide range of functionalized derivatives.

Selective Bromination of the Dioxole Ring

The double bond in the 2H-1,3-dioxole ring is susceptible to electrophilic addition reactions, such as bromination. Selective bromination can be achieved using reagents like N-bromosuccinimide (NBS), which provides a low concentration of bromine radicals and is known for its use in allylic bromination. masterorganicchemistry.comnih.gov This method allows for the bromination of the double bond without affecting the methyl groups at the 4 and 5 positions. The reaction with Br2 can also be used, but may lead to the formation of dibromides. masterorganicchemistry.com The resulting bromo-substituted dioxolanes can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Derivatization at Peripheral Substituents of the Dioxole Core

The methyl groups at the 4 and 5 positions of the dioxole ring provide another handle for functionalization. These methyl groups can be activated for subsequent reactions. One common method is lithiation, where a strong base like n-butyllithium can deprotonate the methyl group, forming a lithiated intermediate. researchgate.net This intermediate can then react with various electrophiles to introduce a wide range of functional groups.

Alternatively, the methyl groups can be oxidized to introduce other functionalities. For instance, benzylic methyl groups on aromatic rings can be oxidized to carboxylic acids using various oxidizing agents. organic-chemistry.org A similar approach could potentially be applied to the methyl groups on the dioxole ring, although the specific conditions would need to be optimized to avoid cleavage of the dioxole ring itself. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | |

| Methacrylates | |

| Acrylates | |

| Styrene | |

| Acrylonitrile | |

| Vinyl Pyrrolidinone | |

| Acrylamide | |

| 2-Methylene-1,3-dioxolane | |

| 2-Methylene-4-phenyl-1,3-dioxolane | |

| 2-Methylene-1,3-dioxepane (MDO) | |

| Butyl Acrylate (BA) | |

| Vinyl Acetate (VAc) | |

| (2-Cyclohexylidene-1,3-dioxolane-4-yl) methyl methacrylate | |

| N-bromosuccinimide (NBS) | |

| n-Butyllithium |

Applications of 4,5 Dimethyl 2h 1,3 Dioxole As a Versatile Synthetic Intermediate

Role in the Synthesis of Biologically Active Molecules

The dioxole scaffold is a key component in numerous biologically active molecules, where it often serves to modulate the pharmacological profile of the final compound. Its derivatives are instrumental in creating sophisticated drugs with improved efficacy and targeted action.

Precursor in the Development of Semi-Synthetic Antibiotics (e.g., Lenampicillin Hydrochloride, Prulifloxacin)

A significant application of 4,5-dimethyl-1,3-dioxol-2-one (B143725), a derivative of 4,5-Dimethyl-2H-1,3-dioxole, is in the pharmaceutical industry for the synthesis of novel semi-synthetic antibiotics. google.com It is a key intermediate in the production of Lenampicillin Hydrochloride, a semi-synthetic penicillin. google.com Furthermore, this dioxolanone derivative is essential for preparing the chemotherapeutic antibiotic Prulifloxacin. chemicalbook.com The synthesis of Prulifloxacin involves condensing the free acid of the core quinoline (B57606) structure with 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one. drugfuture.com

Intermediate for Antihypertensive Agents (e.g., Olmesartan Medoxomil)

In the field of cardiovascular medicine, a chlorinated derivative, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is a crucial intermediate for the synthesis of the widely used antihypertensive drug Olmesartan Medoxomil. innospk.comnih.gov Olmesartan Medoxomil is an angiotensin II receptor antagonist that functions as a prodrug, rapidly hydrolyzing to its active metabolite, olmesartan, after administration. nih.gov The synthesis involves the alkylation of a sodium salt intermediate with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to form the medoxomil ester. nih.govsemanticscholar.org This specific dioxole derivative facilitates the attachment of the medoxomil group, which enhances the bioavailability of the drug. innospk.comclearsynth.com

Integration into Chiral Synthetic Strategies for Optically Active Drugs

The synthesis of optically active chiral drugs is a critical area of pharmaceutical development, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. chemicalbook.com The use of intermediates like 4,5-dimethyl-1,3-dioxol-2-one allows for the modification of various medicines to produce optically active chiral drugs, which can significantly improve the therapeutic effect and reduce undesirable side effects. chemicalbook.comgoogle.com Chiral 1,3-dioxolan-4-ones, derived from readily available enantiomerically pure α-hydroxy acids, have proven to be highly useful in asymmetric synthesis for nearly four decades. mdpi.com These structures allow for the introduction of a second stereogenic center with a high degree of control, a fundamental step in building complex chiral molecules. mdpi.com

Utilization of Benzo[d]rsc.orgacs.orgdioxole Moieties in Drug Design (e.g., CysLT2 Antagonists, Pyrazoline Sulfonamides, Dacarbazine (B1669748) Derivatives)

The benzo[d] rsc.orgacs.orgdioxole moiety, a related bicyclic structure, is a prominent feature in the design of various therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. najah.eduontosight.airsc.org

CysLT2 Antagonists: Researchers have synthesized novel series of cysteinyl leukotriene receptor 2 (CysLT2) antagonists that incorporate the benzo[d] rsc.orgacs.orgdioxole moiety. pensoft.net These compounds are designed to treat inflammatory conditions like asthma and allergies by blocking the CysLT2 receptor. pensoft.net In one study, derivatives of 4-(benzo[d] rsc.orgacs.orgdioxol-5-yloxy)-N,N-2-yn-1-amine were synthesized, with some compounds showing potent inhibitory effects against CysLT2 in vitro. pensoft.net

Pyrazoline Sulfonamides: Benzo[d] rsc.orgacs.orgdioxole-based pyrazoline sulfonamides have been investigated for their potential anticancer and anti-Alzheimer's disease properties. tandfonline.com These compounds are synthesized using benzo[d] rsc.orgacs.orgdioxole-5-carbaldehyde as a starting material. tandfonline.com Studies have shown that these derivatives can exhibit significant cytotoxic efficacy against various human cancer cell lines and also act as potent inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase. tandfonline.comfigshare.com

Dacarbazine Derivatives: In the realm of oncology, 1,3-benzodioxole-tagged dacarbazine derivatives have been investigated as potential anticancer agents. researchgate.net These compounds were designed as microtubule inhibitors, targeting the proliferation of cancer cells. researchgate.net

Contributions to Advanced Materials Science

Beyond pharmaceuticals, derivatives of this compound are contributing to the development of innovative and sustainable materials.

Monomer for the Development of Degradable and Chemically Recyclable Polymers

A related monomer, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) , has been used to synthesize novel degradable and chemically recyclable polymers. rsc.orgrsc.org This five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) can be polymerized through radical polymerization to create a homopolymer, poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL), with a relatively high molecular weight. rsc.orgresearchgate.net

DMDL can also be copolymerized with a wide variety of other vinyl monomers, including methacrylates, acrylates, and styrene (B11656), making it highly versatile for material design. rsc.orgrsc.org The resulting polymers are notable because they can be degraded under basic conditions (using a hydroxide (B78521) or an amine) at mild temperatures. rsc.orgresearchgate.net The degradation process involves the scission of the polymer backbone. rsc.org

A key feature of this system is its contribution to a circular materials economy. rsc.orgrsc.org The degradation of the PDMDL homopolymer generates 2-hydroxyisobutyric acid (HIBA), which is one of the raw ingredients used to synthesize the original DMDL monomer. rsc.orgresearchgate.net This recovered HIBA can be reused to produce new DMDL, which can then be polymerized again, demonstrating a closed-loop chemical recycling process. rsc.orgresearchgate.net

Interactive Data Tables

Table 1: Biologically Active Molecules Synthesized Using Dioxole Intermediates

| Drug/Compound Class | Specific Intermediate Used | Therapeutic Application |

|---|---|---|

| Lenampicillin Hydrochloride | 4,5-Dimethyl-1,3-dioxol-2-one | Semi-synthetic antibiotic google.com |

| Prulifloxacin | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | Chemotherapeutic antibiotic chemicalbook.comdrugfuture.com |

| Olmesartan Medoxomil | 4-Chloromethyl-5-methyl-1,3-dioxol-2-one | Antihypertensive innospk.comnih.gov |

| CysLT2 Antagonists | Benzo[d] rsc.orgacs.orgdioxol-5-ol | Anti-inflammatory pensoft.net |

| Pyrazoline Sulfonamides | Benzo[d] rsc.orgacs.orgdioxole-5-carbaldehyde | Anticancer, Anti-Alzheimer's tandfonline.com |

Table 2: Polymer Development Using Dioxole-Related Monomers

| Monomer | Polymer Name | Key Properties | Recycling Potential |

|---|

Synthesis of Fluorinated Dioxolane Polymers with Unique Properties

While the direct polymerization of this compound is not widely documented for producing fluorinated polymers, its structural analogs, specifically perfluorinated dioxoles, are crucial monomers for creating advanced amorphous fluoropolymers with exceptional properties. These polymers are vital in high-technology sectors, including optics and electronics.

A prominent example is the polymerization of perfluorinated monomers like perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD). nih.govnih.gov These monomers undergo free-radical polymerization to yield colorless, transparent polymers with high thermal stability and excellent optical clarity. nih.govnih.gov The resulting poly(PFMMD) has a high glass transition temperature (Tg) of 130–134°C and decomposition temperatures exceeding 370°C. nih.govnih.gov

The unique properties of these fluoropolymers, such as a low refractive index and superior material dispersion compared to other commercial fluoropolymers, make them highly suitable for applications like plastic optical fibers (POF). nih.govnih.gov The incorporation of the dioxolane ring into the polymer backbone is key to achieving the desired amorphous nature and preventing crystallization, which is essential for optical transparency. chemicalbook.com Copolymers, such as those made from 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (B1581396) and tetrafluoroethylene, are also synthesized to fine-tune these properties for specific applications in fields like advanced lithography. chemicalbook.comresearchgate.net

Table 1: Selected Properties of a Representative Fluorinated Dioxolane Polymer (Poly(PFMMD))

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 130-134 °C | nih.gov |

| Initial Decomposition Temperature | > 370 °C | nih.gov |

| Refractive Index (at 589 nm) | ~1.33 | nih.gov |

| Optical Transparency | High UV-Vis Light Transmittance | nih.gov |

| State | Colorless, Transparent Solid | nih.gov |

General Utility in Organic Transformations

The 4,5-dimethyl-1,3-dioxolane (B11944712) framework serves as a versatile platform in various organic transformations, extending beyond polymerization to catalysis and functional group protection.

Derivatives of 1,3-dioxolanes are highly effective as chiral auxiliaries and ligands in asymmetric catalysis. The quintessential example is the family of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.govethz.ch These are typically synthesized from esters of tartaric acid, which, like 2,3-butanediol (B46004) (the precursor to this compound), is a C2-symmetric chiral diol. nih.govethz.ch The 1,3-dioxolane (B20135) ring acts as a rigid scaffold that holds two adjacent, sterically demanding groups in a defined trans relationship.

This rigid chiral environment is exceptionally effective for inducing stereoselectivity in a vast number of chemical reactions. TADDOLs and their derivatives have been successfully employed as chiral ligands for a wide array of metals, including titanium, zirconium, rhodium, and iron, to catalyze reactions such as:

Lewis acid-mediated reactions nih.govethz.ch

Enantioselective additions to carbonyls nih.gov

Asymmetric hydrogenations nih.gov

Phase-transfer catalysis nih.govmdpi.com

The success of TADDOLs demonstrates the principle that the 4,5-disubstituted-1,3-dioxolane skeleton is a privileged structure for creating powerful chiral catalysts. nih.govrsc.org By starting with chiral 2,3-butanediol, it is possible to synthesize analogous ligands where the 4,5-dimethyl groups impart specific solubility and steric properties to the resulting catalyst.

Cyclic acetals and ketals are among the most common protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2- or 1,3-diols in multistep organic synthesis. organic-chemistry.orgmdpi.com The formation of a 1,3-dioxolane ring from a diol and a carbonyl compound is a standard procedure, typically catalyzed by acid with removal of water. ethz.chorganic-chemistry.org

The this compound molecule can be viewed in two ways from a protection standpoint:

As a protected 1,2-diol: The molecule is a cyclic ketal derivative of 2,3-butanediol. The dioxole ring protects the two hydroxyl groups, rendering them stable to various reaction conditions, particularly basic, reductive, and organometallic reagents. organic-chemistry.org Deprotection can be achieved via acid-catalyzed hydrolysis to regenerate the diol. organic-chemistry.org

As a synthetic handle: The compound is a cyclic enol ether, which can also be considered a masked form of a carbonyl compound. Through reactions like acid-catalyzed transacetalization, the dioxole can serve as a "handle" to transfer the protected carbonyl functionality to another molecule. organic-chemistry.orgrsc.org For instance, reacting this compound with a different diol under acidic conditions could form a new, more complex dioxolane, demonstrating its utility in building larger molecular architectures. The catalytic dehydration of the parent diol, 2,3-butanediol, to methyl ethyl ketone highlights the inherent relationship between this structure and carbonyl compounds.

The stability and reactivity of the dioxolane ring make it a reliable tool for chemists to mask or introduce specific functionalities during complex syntheses. rsc.org

Table 2: General Strategies for Acetal (B89532)/Ketal Protection in Organic Synthesis

| Functional Group to Protect | Protecting Reagent(s) | Resulting Protected Group | Common Deprotection Condition |

|---|---|---|---|

| Aldehyde / Ketone | Ethylene Glycol, Acid Catalyst | 1,3-Dioxolane | Aqueous Acid |

| Aldehyde / Ketone | 1,3-Propanediol, Acid Catalyst | 1,3-Dioxane | Aqueous Acid |

| 1,2-Diol | Acetone, Acid Catalyst | Acetonide (2,2-Dimethyl-1,3-dioxolane) | Aqueous Acid |

| 1,3-Diol | Benzaldehyde, Acid Catalyst | Benzylidene Acetal | Catalytic Hydrogenolysis or Aqueous Acid |

Computational and Theoretical Investigations of 4,5 Dimethyl 2h 1,3 Dioxole and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of electronic structures at a manageable computational cost. wikipedia.orgmpg.de This method focuses on the electron density as the fundamental variable, rather than the complex many-electron wavefunction, to determine the ground-state properties of a system. mpg.dehi.isyoutube.com DFT calculations are instrumental in optimizing the geometry of 4,5-Dimethyl-2H-1,3-dioxole, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

Table 1: Representative Data from DFT Calculations

| Parameter | Calculated Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| C=C | 1.34 |

| C-O | 1.38 |

| O-C(H2) | 1.43 |

| C-C(H3) | 1.51 |

| **Optimized Bond Angles (°) ** | |

| O-C-O | 108.5 |

| C-O-C(H2) | 110.2 |

| C=C-C(H3) | 125.8 |

| **Dihedral Angles (°) ** | |

| O-C-C-O | ~0 (near planar) |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Chemical Interactions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comucsb.eduwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. youtube.comlibretexts.org

For this compound, FMO analysis can predict its behavior in various chemical reactions. The energy of the HOMO is related to the ionization potential and indicates the ease with which the molecule can donate electrons. mdpi.com Conversely, the energy of the LUMO is related to the electron affinity and suggests the molecule's ability to accept electrons. edu.krd The energy gap between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher reactivity. mdpi.comedu.krd By examining the spatial distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu For example, in a cycloaddition reaction, the overlap between the HOMO of the dioxole and the LUMO of a dienophile would be analyzed to predict the reaction's feasibility and stereochemical outcome. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. wikipedia.orgwisc.edu This method allows for the investigation of intramolecular interactions, such as hyperconjugation, and the quantification of charge transfer between different parts of a molecule. wisc.eduyoutube.com

In the context of this compound, NBO analysis can reveal the nature of the bonds within the dioxole ring and the interactions between the ring and the methyl groups. q-chem.com It can quantify the delocalization of electron density from occupied bonding or lone pair orbitals (donors) to unoccupied antibonding orbitals (acceptors). wikipedia.orgresearchgate.netnih.gov For instance, NBO analysis can show the donation of electron density from the oxygen lone pairs to the C=C double bond's antibonding orbital (σ*), which stabilizes the molecule. This analysis also provides "natural charges" on each atom, offering a more robust description of the charge distribution than other methods like Mulliken population analysis. q-chem.com

Table 2: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C4=C5) | 5.2 |

| LP (O3) | σ* (C4=C5) | 5.2 |

| σ (C4-H) | σ* (C=C) | 1.8 |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. These are hypothetical values.*

Global Reactivity Parameters (e.g., Electronegativity, Hardness, Softness, Chemical Potential)

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential. edu.krd

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is approximated as the average of the HOMO and LUMO energies. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.comedu.krd

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

These parameters for this compound can be calculated using the HOMO and LUMO energies obtained from DFT calculations. They offer a general prediction of its reactivity profile. For example, a lower hardness value would suggest that the molecule is more reactive.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the intricate steps of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Analysis of Key Reactions Involving Dioxole Rings

Transition state theory posits that a chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. wikipedia.orgyoutube.com Locating and characterizing this transition state on the potential energy surface is crucial for understanding the reaction mechanism and predicting its rate. libretexts.org

For reactions involving the this compound ring, such as cycloadditions or ring-opening polymerizations, computational methods can be employed to model the entire reaction pathway. rsc.orgyoutube.com By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. libretexts.org A lower activation energy corresponds to a faster reaction.

Computational chemists use various algorithms to locate the transition state structure, which is a saddle point on the potential energy surface. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. This analysis can help to elucidate the detailed mechanism of reactions, for instance, in the ring-opening polymerization of dioxolane derivatives, where it can help to understand the role of catalysts and competing side reactions. rsc.org

Molecular Electron Density Theory (MEDT) in Cycloaddition Reaction Studies

Molecular Electron Density Theory (MEDT) offers a contemporary framework for understanding the mechanisms of organic reactions, including cycloadditions. Proposed in 2016, MEDT posits that the capacity for electron density to change along a reaction pathway is the primary driver of molecular reactivity, a departure from earlier models based on molecular orbital interactions like the Frontier Molecular Orbital (FMO) theory. mdpi.comencyclopedia.pub The theory analyzes the flow of electron density and associated energy changes to explain experimental outcomes, providing a powerful tool for studying reaction mechanisms. mdpi.com

In the context of cycloaddition reactions, such as the Diels-Alder or [3+2] cycloadditions, MEDT provides a detailed picture of the bond-formation process. luisrdomingo.comlibretexts.org Reactions are classified based on the electronic nature of the reactants and the global electron density transfer (GEDT) at the transition state. This allows for a nuanced understanding of why certain reactions are favorable and how substituents influence reactivity and selectivity (regio- and stereoselectivity). encyclopedia.publuisrdomingo.com For instance, the theory has been successfully applied to understand the reactivity of various components in [3+2] cycloaddition reactions, including nitrile oxides, azomethine ylides, and diazocompounds. rsc.orgluisrdomingo.comnih.gov

An MEDT analysis typically involves Density Functional Theory (DFT) calculations to map the reaction pathway. Key insights are derived from:

Conceptual DFT Reactivity Indices: Electrophilicity (ω) and nucleophilicity (N) indices are used to characterize the reactants and predict the polar nature of a reaction. luisrdomingo.com

Bonding Evolution Theory (BET): This analysis examines the precise sequence of bond formation and breaking, revealing whether a mechanism is synchronous or asynchronous. rsc.org

Electron Localization Function (ELF): A topological analysis of the ELF provides a visualization of electron density, identifying the electronic structure of reactants and transition states, which is crucial for classifying intermediates and understanding reactivity patterns. researchgate.net

While extensive MEDT studies exist for a wide range of cycloadditions, specific research applying this theory to the cycloaddition reactions of this compound is not prominent in the reviewed literature. However, the principles of MEDT could be readily applied to predict its behavior as a dienophile or dipolarophile, analyzing its nucleophilic character and how its electron-rich double bond would interact with various electrophilic partners.

Table 1: Classification of [3+2] Cycloaddition (32CA) Reactions by MEDT

| Reaction Type | Characteristics | Example Reactants |

|---|---|---|

| Pseudodiradical-type (pr-type) | Very low activation energy; very low Global Electron Density Transfer (GEDT). luisrdomingo.com | Reactions involving highly reactive pseudodiradical three-atom components (TACs). luisrdomingo.com |

| Pseudo(mono)radical-type (pmr-type) | Involve TACs with a pseudoradical center. researchgate.net | Alkyl-substituted diazomethylphosphonates reacting with norbornadiene. researchgate.net |

| Zwitterionic-type (zw-type) | Polar mechanism characterized by significant charge separation in the transition state. | Pyridinium ylides reacting with electron-deficient ethylenes. researchgate.net |

| Carbenoid-type (cb-type) | Involve carbenoid intermediates; often exhibit high reactivity and low activation energies. luisrdomingo.com | Reactions of nitrile ylides with electron-deficient oxazolidinones. luisrdomingo.com |

In Silico Modeling for Biological and Material Applications

In silico modeling, which utilizes computational methods to simulate biological and chemical processes, is an indispensable tool in modern drug discovery and materials science. These techniques allow for the rapid screening of virtual compound libraries, prediction of their properties, and elucidation of their interactions with biological targets, thereby accelerating research and reducing costs. biointerfaceresearch.comnih.gov

Molecular Docking Studies of Dioxole-Containing Ligands with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). mdpi.com This technique is fundamental in structure-based drug design for identifying lead compounds that may exhibit therapeutic effects. mdpi.comnih.gov

While specific docking studies focused on this compound are not widely documented, research on structurally related dioxole-containing compounds demonstrates the utility of this approach. For example, derivatives of benzodioxin, which contains the core dioxole ring system, have been investigated for their potential as antimicrobial and anticancer agents. In one study, newly synthesized Dibenzo Dioxin Pyrazoline (DBDP) derivatives were docked against the microbial protein 1UAG and the breast cancer-related protein 1OQA. biointerfaceresearch.com The results indicated that several of the synthesized compounds had significant binding interactions, with docking scores suggesting stronger affinity than standard drugs in some cases. biointerfaceresearch.com

In another area, in silico models have been used to study the interaction between dioxin-like compounds and the aryl hydrocarbon receptor (AHR), which mediates their toxic effects. nih.gov Molecular docking simulations of various dioxin congeners with AHR models helped to explain the differences in binding energy and activation potencies, demonstrating how computational tools can predict isoform- and species-specific interactions. nih.gov

These studies highlight a common strategy: using molecular docking to screen derivatives of a core scaffold (like dioxole) to identify substituents that enhance binding to a specific biological target. The binding energy values calculated from these simulations provide a quantitative estimate of binding affinity, guiding the selection of candidates for further experimental testing. nih.gov

Table 2: Example Molecular Docking Results for Dioxole-Containing Derivatives

| Ligand Compound | Target Protein | Predicted Binding Score (kcal/mol) | Key Finding |

|---|---|---|---|

| DBDP-4 | 1UAG (Bacterial Protein) | -8.8 | Exhibited good binding affinity compared to standard drugs. biointerfaceresearch.com |

| DBDP-9 | 1OQA (Cancer Protein) | -8.6 | Showed significant interaction with the cancer-related protein target. biointerfaceresearch.com |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Chicken Aryl Hydrocarbon Receptor 1 (AHR1) | Not specified (High Interaction Energy) | Docking supported high transactivation potency; dynamic stability of key amino acid residues contributes to binding preference. nih.gov |

Prediction of Physiochemical Properties and Drug-Likeness (e.g., ADME analysis) for Dioxole-Derived Compounds

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Failures due to poor ADME properties are a major cause of attrition in drug development. nih.gov In silico tools are widely used to predict these properties from a molecule's structure, allowing for the early identification and filtering of compounds with undesirable characteristics. nih.govbohrium.com

Key parameters for assessing "drug-likeness" include physicochemical properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA). These are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally have: MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. biointerfaceresearch.com

A computational study of benzodioxin pyrazoline (DBDP) derivatives provides a clear example of ADME prediction for dioxole-related compounds. biointerfaceresearch.com The researchers used online tools to calculate various physicochemical and pharmacokinetic properties. The analysis revealed that most of the synthesized compounds exhibited favorable drug-likeness profiles, passing filters from Lipinski, Ghose, Veber, Egan, and Muegge with zero or few violations. biointerfaceresearch.com For example, compound DBDP-9 showed a high predicted oral absorption of 91.36% and passed all drug-likeness and medicinal chemistry filters. biointerfaceresearch.com Such analyses provide crucial guidance for optimizing a lead compound's structure to achieve a better ADME profile. researchgate.net

Table 3: Predicted ADME and Physicochemical Properties for Select Benzodioxin Pyrazoline (DBDP) Derivatives biointerfaceresearch.com

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Oral Absorption (%) | Lipinski Violations |

|---|---|---|---|---|---|

| DBDP-1 | 464.32 | 4.35 | 73.83 | 91.63 | 0 |

| DBDP-2 | 520.38 | 4.29 | 108.82 | 74.22 | 1 |

| DBDP-4 | 543.22 | 5.14 | 73.83 | 91.63 | 1 |

| DBDP-9 | 494.35 | 4.58 | 96.06 | 91.36 | 0 |

Advanced Analytical Methodologies in 4,5 Dimethyl 2h 1,3 Dioxole Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of 4,5-dimethyl-2H-1,3-dioxole, enabling researchers to probe its structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

¹H NMR: In the proton NMR spectrum of this compound, the methyl (CH₃) groups typically appear as a singlet, indicating their chemical equivalence. The protons on the dioxole ring also produce characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the methyl carbons, the olefinic carbons of the double bond, and the carbon atom of the carbonyl group. For the related compound, 4,5-dimethyl-1,3-dioxol-2-one (B143725), the methyl carbons appear around 20.0 ppm, while the carbonyl carbon is observed at approximately 179.0 ppm. washington.edu

¹¹B NMR: While not directly applicable to this compound itself, ¹¹B NMR spectroscopy is a powerful technique for studying boron-containing compounds. nih.gov Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance and sensitivity. nsf.govblogspot.com This technique is crucial for characterizing the reaction products of dioxoles with boranes, where the chemical shift of the boron nucleus provides information about its coordination environment (trigonal or tetrahedral). sdsu.edumdpi.com The chemical shifts in ¹¹B NMR can range from +100 to -120 ppm. blogspot.com

Table 1: Representative NMR Data for Dioxole Derivatives

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 4,5-dimethyl-1,3-dioxol-2-one | 2.05 | quintet |

| ¹³C | 4,5-dimethyl-1,3-dioxol-2-one | 29.92 | septet |

| ¹³C | 4,5-dimethyl-1,3-dioxol-2-one | 206.68 | singlet |

Data sourced from spectral databases for a related compound, 4,5-dimethyl-1,3-dioxol-2-one, in Acetone-d6. washington.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a related compound, 4,5-dimethyl-1,3-dioxol-2-one, shows characteristic absorption bands. A strong band in the region of 1700-1850 cm⁻¹ is indicative of the C=O stretching vibration of the cyclic carbonate. The C=C stretching vibration of the dioxole ring typically appears in the 1600-1680 cm⁻¹ region. The C-O stretching vibrations of the ester group give rise to strong bands in the 1000-1300 cm⁻¹ range. The presence of methyl groups is confirmed by C-H stretching and bending vibrations.

For 4,5-dimethyl-1,3-dioxol-2-one, Fourier-transform infrared (FT-IR) spectra have been recorded in the 4000–400 cm⁻¹ region. researchgate.net

Table 2: Key IR Absorption Frequencies for a Dioxole Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1700-1850 |

| C=C | Stretch | 1600-1680 |

| C-O | Stretch | 1000-1300 |

Data is generalized for dioxolone structures.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

For unsaturated compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the carbon-carbon double bond. The presence of oxygen atoms with non-bonding electrons can also lead to n → π* transitions. The wavelength of maximum absorbance (λ_max) is a key parameter obtained from a UV-Vis spectrum. For example, 1,3-butadiene (B125203) absorbs UV light at 217 nm. libretexts.org As the extent of conjugation in a molecule increases, the λ_max shifts to longer wavelengths. libretexts.org

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. The molecular formula of 4,5-dimethyl-1,3-dioxol-2-one is C₅H₆O₃, with a molecular weight of approximately 114.10 g/mol . nih.govsigmaaldrich.com HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, thus confirming the identity and purity of the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com In ESI-MS, a solution of the analyte is sprayed through a charged capillary, producing fine droplets from which ions are generated. This method is well-suited for the analysis of dioxole derivatives. The resulting mass spectrum typically shows the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) to separate mixtures before mass analysis, providing a powerful tool for purity assessment and reaction monitoring. mdpi.com

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable tools in the study of this compound, enabling the separation and quantification of the compound and its related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. basicmedicalkey.comlibretexts.org Its high resolution and sensitivity allow for the accurate quantification of the main component and the detection of any impurities or byproducts. basicmedicalkey.com

In synthetic processes, HPLC is employed to track the consumption of starting materials and the formation of this compound. google.com For instance, a reported synthesis method for 4,5-dimethyl-1,3-dioxol-2-one utilizes HPLC to confirm the purity of the final product, achieving levels as high as 99.6%. google.com The choice of stationary phase, typically a reversed-phase column like octadecylsilane (B103800) (ODS), and the mobile phase composition are critical for achieving optimal separation. basicmedicalkey.comnih.gov Gradient elution, where the mobile phase composition is changed over time, can be particularly effective for separating complex mixtures containing this compound and its reaction intermediates. libretexts.org

Table 1: HPLC Purity Data for 4,5-Dimethyl-1,3-dioxol-2-one from Different Synthesis Batches

| Batch Number | Purity (%) | Melting Point (°C) | Reference |

| 1 | 99.5 | 77-78 | google.com |

| 2 | 99.6 | 78-78.5 | google.com |

| 3 | 99.3 | 77-78 | google.com |

| 4 | 99.0 | 77-78 | google.com |

This table showcases the high purity levels of 4,5-dimethyl-1,3-dioxol-2-one that can be achieved and verified through HPLC analysis.

The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase, flow rate, and detector wavelength to ensure accurate and reproducible results. nih.gov For quantitative analysis, calibration curves are constructed using standards of known concentration to determine the amount of this compound in a sample. nih.govnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that produce or consume this compound. rsc.orgchemistryhall.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, chemists can visually track the transformation over time. libretexts.org The separation is based on the differential partitioning of the compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (an organic solvent or solvent mixture). chemistryhall.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. chemistryhall.com Different compounds will have different Rf values, allowing for their separation and identification. chemistryhall.com For compounds that are not colored, visualization techniques such as UV lamps or staining agents like iodine are used to reveal the spots on the TLC plate. rsc.orgmit.edu

TLC is particularly useful in the initial stages of reaction optimization, allowing for the quick assessment of different reaction conditions. researchgate.net While not as quantitative as HPLC, TLC provides valuable qualitative information about the presence of reactants, products, and any byproducts in a reaction mixture. analyticaltoxicology.com

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic techniques provide unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, these methods are essential for determining their absolute structure and understanding the forces that dictate their crystal packing.

A study on 4,5-dimethyl-1,3-dioxol-2-one revealed that the planar molecule crystallizes in the P21/m space group, with its molecular C2 axis coinciding with a crystallographic mirror plane. nih.govnih.govscispace.com This analysis provides the absolute configuration and stereochemistry of the molecule, which is crucial for understanding its chemical properties and potential applications. mdpi.com The data obtained from SC-XRD, such as the unit cell dimensions and atomic coordinates, are fundamental for a complete structural characterization. nih.goviucr.org

Table 2: Crystallographic Data for 4,5-Dimethyl-1,3-dioxol-2-one

| Parameter | Value | Reference |

| Chemical Formula | C₅H₆O₃ | nih.govnih.govscispace.com |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/m | nih.govnih.govscispace.com |

| a (Å) | 6.455(3) | nih.gov |

| b (Å) | 6.793(3) | nih.gov |

| c (Å) | 6.818(3) | nih.gov |

| β (°) | 107.59(4) | nih.gov |

| Volume (ų) | 284.9(2) | nih.gov |

| Z | 2 | nih.gov |

This table summarizes the key crystallographic parameters for 4,5-dimethyl-1,3-dioxol-2-one as determined by single-crystal X-ray diffraction.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.net This analysis maps the electron distribution of a molecule within the crystal, providing insights into the nature and strength of the forces holding the molecules together. nih.gov These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. In the context of this compound research, these methods provide valuable information about its thermal stability and phase transitions.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not detailed in the provided search results, these techniques are generally applied to determine properties like melting point, boiling point, and decomposition temperature. For instance, the melting point of 4,5-dimethyl-1,3-dioxol-2-one has been reported to be in the range of 77-78.5 °C. google.comgoogle.com TGA can be used to assess the thermal stability of the compound by measuring its weight loss as it is heated, while DSC can identify the temperatures at which phase transitions, such as melting or crystallization, occur. mdpi.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. echemi.comchemeo.comnih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. chemeo.com The sample and reference are kept at nearly the same temperature throughout the experiment. chemeo.com

Principle of Operation

The core principle of DSC is that when a sample undergoes a physical transformation, such as a phase transition, it will either absorb (endothermic process) or release (exothermic process) heat. researchgate.net This results in a temperature difference between the sample and the reference, which is recorded as a heat flow signal. The instrument measures the energy required to maintain a zero temperature difference between the sample and the reference. This heat flow is plotted against temperature or time, generating a DSC curve.

Applications in Characterizing this compound

For a compound like this compound, DSC analysis would provide critical data on its thermal behavior and stability. Key parameters that could be determined include:

Glass Transition (Tg): This appears as a step-like change in the baseline of the DSC curve and indicates the temperature at which an amorphous solid transitions from a rigid to a more flexible state. chemeo.com This is due to a change in the material's heat capacity. chemeo.com

Crystallization Temperature (Tc): If the compound can exist in a crystalline form, the transition from an amorphous to a crystalline state would be observed as an exothermic peak on the DSC curve. chemeo.com

Melting Point (Tm): The transition from a solid to a liquid state is an endothermic event that results in a distinct peak. chemeo.com The temperature at the peak maximum is the melting point, and the area under the peak corresponds to the enthalpy of fusion. This value is indicative of the purity and crystalline structure of the compound.

Thermal Stability: By observing the onset temperature of decomposition, which typically appears as a sharp exothermic or endothermic peak at higher temperatures, the thermal stability of the compound can be assessed.

Although no specific DSC data for this compound is available, the analysis would yield a thermogram providing quantitative and qualitative information about these phase transitions.

No specific research data or data tables for the Differential Scanning Calorimetry (DSC) analysis of this compound were found in the available literature. The information presented is a general description of the technique's application.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netasianpubs.org This method is particularly useful for determining the thermal stability and decomposition profile of materials. asianpubs.org

Principle of Operation

In a TGA experiment, a sample is placed on a precision balance within a furnace. The sample is then heated according to a controlled temperature program, and its mass is continuously monitored. researchgate.net Any mass loss or gain is recorded, indicating processes like decomposition, oxidation, or dehydration. The resulting plot of mass versus temperature is known as a TGA curve.

Applications in Investigating this compound

A TGA study of this compound would reveal its decomposition behavior. The analysis of the TGA curve would provide the following insights:

Decomposition Temperatures: The TGA curve shows distinct steps where mass loss occurs. The onset temperature of each step indicates the point at which the compound begins to decompose. This is a critical measure of its thermal stability.

Decomposition Stages: Multi-step decomposition processes can be identified, suggesting the existence of different decomposition pathways or the breakdown of intermediate products. researchgate.net

Residual Mass: The mass remaining at the end of the experiment provides information about the final decomposition products, such as char or inorganic residues.

Kinetics of Decomposition: By conducting experiments at multiple heating rates, kinetic parameters like activation energy can be calculated to model the decomposition process. asianpubs.org

While specific TGA curves for this compound are not documented in the searched literature, this technique remains the primary method for investigating its decomposition pathways and quantifying its thermal stability.

No specific research data or data tables for the Thermogravimetric Analysis (TGA) of this compound were found in the available literature. The information presented is a general description of the technique's application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethyl-2H-1,3-dioxole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclocondensation of vicinal diols with ketones or aldehydes. For example, using dimethylvinylene carbonate precursors (e.g., 4,5-Dimethyl-1,3-dioxol-2-one) under controlled dehydration conditions . Optimization parameters include temperature (70–120°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., p-toluenesulfonic acid). Patent literature also describes fluorinated analog synthesis via gas-phase reactions with perfluorinated monomers, though this requires specialized equipment for handling volatile intermediates .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic C-O-C asymmetric stretching (1245–1250 cm⁻¹) and symmetric stretching (1060–1087 cm⁻¹) bands. Compare with reference spectra of 1,3-dioxole derivatives .

- NMR : Use ¹H NMR to confirm methyl group environments (δ 1.2–1.5 ppm for CH₃) and ¹³C NMR to resolve dioxole ring carbons (δ 90–110 ppm). For fluorinated analogs, ¹⁹F NMR is critical for tracking substituent effects .

- Mass Spectrometry : Validate molecular weight (e.g., 114.10 g/mol for 4,5-Dimethyl-1,3-dioxol-2-one) and fragmentation patterns .

Q. What are the key thermodynamic properties of this compound relevant to experimental design?

- Methodological Answer :

- Melting Point : ~78°C (for non-fluorinated derivatives), requiring low-temperature storage to prevent degradation .

- Boiling Point : ~130°C at reduced pressure (6 mmHg), necessitating vacuum distillation for purification .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; use anhydrous solvents and inert atmospheres for reactions .

Advanced Research Questions

Q. How can copolymerization with fluorinated monomers enhance the material properties of this compound derivatives?

- Methodological Answer : Copolymerization with tetrafluoroethylene (TFE) in supercritical CO₂ (sc-CO₂) improves thermal stability and gas permeability. For example, Teflon AF2400 (a TFE/PDD copolymer) exhibits a glass transition temperature (Tg) > 160°C and free volume regions enabling gas diffusion. Key steps include:

- Monomer Ratio Optimization : Balance TFE and dioxole monomers (e.g., 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole) to tune crystallinity .

- sc-CO₂ Processing : Enhances solubility of fluorinated monomers and reduces side reactions .

Q. What advanced NMR techniques are employed to study diffusion dynamics in polymer matrices containing this compound units?

- Methodological Answer : Pulsed field-gradient (PFG) NMR quantifies apparent diffusion constants of penetrants (e.g., CO₂) in copolymer films. For TFE/PDD copolymers:

- Experimental Setup : Use a 500 MHz spectrometer with a diffusion probe calibrated for ¹H or ¹⁹F nuclei.

- Data Analysis : Calculate free volume size (0.3–0.5 nm radius) using the Stokes-Einstein equation and correlate with gas permeability .

Q. How do substituent effects (e.g., methyl vs. trifluoromethyl groups) influence the electronic structure of 1,3-dioxole derivatives?

- Methodological Answer :

- UV-Vis Spectroscopy : Fluorinated derivatives (e.g., 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole) show redshifted absorption maxima (~342 nm) due to electron-withdrawing CF₃ groups, altering π→π* transitions .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict bond length variations (C-O: 1.43 Å in non-fluorinated vs. 1.39 Å in fluorinated analogs) and HOMO-LUMO gaps (~5.2 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.